Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)-
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Overview
Description
Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino, methyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-methyl-2-hydroxy-pyridine
- 2-Amino-4-methylpyridine
- 4-Amino-2-hydroxy-5-methylpyridine
Uniqueness
Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
56463-61-7 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-[4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C14H16N2O/c1-8-4-6-11(7-5-8)14-13(15)12(10(3)17)9(2)16-14/h4-7,16H,15H2,1-3H3 |
InChI Key |
PKZOONNWUOLMES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(N2)C)C(=O)C)N |
Origin of Product |
United States |
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